molecular formula C8H17NO3 B14068783 methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate

methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate

Cat. No.: B14068783
M. Wt: 175.23 g/mol
InChI Key: VJZNWLYKYLRLNV-RQJHMYQMSA-N
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Description

Methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate is an organic compound with a complex structure, featuring both hydroxyl and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a suitable aldehyde with a chiral amine, followed by reduction and esterification steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. These methods are designed to optimize the efficiency and scalability of the synthesis process, often incorporating advanced techniques such as flow microreactors to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate
  • Methyl (2S,3R)-2-hydroxy-3-methyl-2-(propan-2-yl)hexanoate

Uniqueness

Methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate

InChI

InChI=1S/C8H17NO3/c1-4-5-6(10)7(9-2)8(11)12-3/h6-7,9-10H,4-5H2,1-3H3/t6-,7+/m1/s1

InChI Key

VJZNWLYKYLRLNV-RQJHMYQMSA-N

Isomeric SMILES

CCC[C@H]([C@@H](C(=O)OC)NC)O

Canonical SMILES

CCCC(C(C(=O)OC)NC)O

Origin of Product

United States

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